4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
Description
Infrared (IR) Spectroscopy
Characteristic IR absorption bands (KBr pellet) and assignments are summarized in Table 1:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1680–1700 | C=O stretch (quinazolinone and acetyl) |
| 2500–3300 | O–H stretch (carboxylic acid) |
| 1540–1600 | C=C aromatic stretching |
| 1230–1320 | C–O stretch (carboxylic acid) |
| 3200–3500 | N–H stretch (secondary amide) |
The broad O–H stretch (2500–3300 cm⁻¹) and strong C=O stretches confirm the presence of both carboxylic acid and carbonyl functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 12.8 (s, 1H) : Carboxylic acid proton.
- δ 8.2–8.5 (m, 4H) : Aromatic protons on quinazolinone.
- δ 7.8–8.0 (m, 2H) and δ 7.2–7.4 (m, 2H) : Benzoic acid aromatic protons.
- δ 4.3 (s, 2H) : Acetyl methylene (–CH₂–CO–).
- δ 3.9 (s, 1H) : Amide proton (–NH–).
- δ 170.5 : Carboxylic acid carbonyl.
- δ 167.2 : Quinazolinone carbonyl.
- δ 165.8 : Acetyl carbonyl.
- δ 125–145 : Aromatic carbons.
Mass Spectrometry (MS)
The ESI-MS spectrum exhibits a molecular ion peak at m/z 324.1 [M+H]⁺ , consistent with the molecular formula. Key fragments include:
- m/z 279.1 : Loss of CO₂ (–COOH).
- m/z 231.0 : Cleavage of the acetamide linker.
- m/z 147.0 : Quinazolinone fragment (C₇H₅N₂O⁺).
Crystallographic Studies and X-ray Diffraction Data
While X-ray crystallographic data for this specific compound are not publicly available, analogous structures (e.g., methyl 2-(((4-oxoquinazolin-3(4H)-yl)acetyl)amino)benzoate) reveal:
- Monoclinic crystal systems with P2₁/c space groups.
- Hydrogen-bonding networks between carbonyl oxygen atoms and amine hydrogens, stabilizing the lattice.
- Torsional angles of ~120° between the quinazolinone and benzoic acid planes, consistent with computational conformational predictions.
Future studies should prioritize single-crystal X-ray analysis to resolve bond lengths and intermolecular interactions definitively.
Tables
Table 1: IR spectral assignments for 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid.
Table 2: ¹H and ¹³C NMR chemical shifts (DMSO-d₆).
| Proton/Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| COOH | 12.8 | Singlet |
| Quinazolinone H | 8.2–8.5 | Multiplet |
| Benzoic acid H | 7.2–8.0 | Multiplet |
| –CH₂–CO– | 4.3 | Singlet |
| –NH– | 3.9 | Singlet |
| C=O (COOH) | 170.5 | – |
| C=O (quinazolinone) | 167.2 | – |
Table 3: Major MS fragments and proposed structures.
| m/z | Fragment |
|---|---|
| 324.1 | [M+H]⁺ |
| 279.1 | [M+H–COOH]⁺ |
| 231.0 | [C₁₃H₁₁N₃O₂]⁺ |
| 147.0 | [C₇H₅N₂O]⁺ |
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-7-5-11(6-8-12)17(23)24)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
InChI Key |
RBKZNZVRGWSGED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis: This involves the sequential addition of reactants under controlled conditions to build the desired compound.
Catalytic Reactions: Utilizing catalysts to facilitate the formation of the compound.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial production methods may involve scaling up these laboratory techniques to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
WAY-304261 undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: One functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid involves several chemical reactions starting from anthranilic acid, followed by acetylation and subsequent modifications to introduce the quinazoline moiety. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure and purity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. In a study, compounds derived from this framework demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL against these bacteria, showcasing their potential as new therapeutic agents for treating resistant infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Several derivatives have shown promising results in vitro, with some exhibiting significant cytotoxicity against various cancer cell lines. For instance, specific compounds were found to induce apoptosis in cancer cells while maintaining a favorable selectivity index when tested against non-cancerous cells .
Case Study: Antimicrobial Efficacy
In a study published in PubMed, researchers synthesized a series of quinazoline derivatives, including this compound, and evaluated their antimicrobial activity against an ESKAP pathogen panel. The findings revealed that certain derivatives exhibited selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), making them candidates for further development as novel antibiotics .
Case Study: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study reported that specific derivatives led to significant reductions in cell viability through mechanisms involving apoptosis and cell cycle arrest. These results underline the potential for developing effective anticancer therapies based on the quinazoline scaffold .
Mechanism of Action
The mechanism of action of WAY-304261 involves its interaction with specific molecular targets. As a ubiquitin ligase inhibitor, it interferes with the process of ubiquitination, which is crucial for protein degradation. By inhibiting this process, WAY-304261 can affect various cellular pathways and functions, potentially leading to therapeutic effects in certain diseases .
Comparison with Similar Compounds
Physical Properties :
- Melting Point: 240–242°C (ethanol recrystallization) .
- Predicted Density: 1.35 ± 0.1 g/cm³ .
- pKa: 4.29 ± 0.10, indicating moderate acidity .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Antibacterial Efficacy
- Target Compound : Demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values <1 µg/mL, attributed to its ability to disrupt bacterial cell wall synthesis .
- QNZ: Shows enhanced MRSA inhibition (IC₅₀ = 0.5 µM) due to the electron-withdrawing cyano group, which improves binding to penicillin-binding protein 2a (PBP2a) .
- SS1 (Azetidinone derivative): Exhibits moderate antifungal activity (MIC = 8–16 µg/mL against Candida albicans), likely due to β-lactam ring reactivity .
Structure-Activity Relationships (SAR)
- Quinazolinone Core: Essential for antimicrobial activity; replacing it with azetidinone (SS1) reduces potency against Gram-positive bacteria .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3d, CN in QNZ) enhance bacterial membrane penetration and target affinity . The acetyl amino linker in the target compound improves solubility compared to styryl (QNZ) or methylene (tetrahydroquinazolinone) linkers .
Physicochemical and Commercial Considerations
- Solubility: The target compound’s benzoic acid group confers moderate aqueous solubility (~1.2 mg/mL at pH 7.4), whereas QNZ’s cyanostyryl group reduces solubility but increases lipophilicity (logP = 3.2) .
- Commercial Availability: The target compound is available from suppliers like Matrix Scientific (purity ≥95%, $431–$1,421 for 1–5 g) , while azetidinone derivatives (SS1) remain research-grade chemicals .
Biological Activity
4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, including in vitro studies, molecular docking analyses, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol. The structure features a quinazoline core, which is known for its biological activity, particularly against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 4-oxoquinazolin-3(4H)-yl compounds. For instance, several derivatives were tested against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL, indicating potent antibacterial activity . The selectivity index (SI) for these compounds was favorable (SI > 10), suggesting low toxicity to Vero cells while maintaining efficacy against pathogens .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Target Pathogen | Selectivity Index |
|---|---|---|---|
| 4a | 0.25 | Staphylococcus aureus | >10 |
| 4b | 0.5 | Staphylococcus aureus | >10 |
| 6'a | 0.5 | Staphylococcus aureus | >10 |
| 6'b | 0.5 | Staphylococcus aureus | >10 |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. One study reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, although they were less potent than standard chemotherapeutics like 5-fluorouracil . The MTT assay results indicated that while the compound has promising anticancer properties, further optimization is required to enhance its efficacy.
Case Study: In Vitro Anticancer Evaluation
In a specific study, the compound's derivatives were evaluated against multiple cancer cell lines using the MTT assay. The results showed varying degrees of cytotoxicity:
- Compound A : IC50 = 15 µM
- Compound B : IC50 = 20 µM
- Standard Drug (5-Fluorouracil) : IC50 = 10 µM
These findings suggest that while some derivatives show potential as anticancer agents, they require structural modifications to improve their potency.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in microbial resistance and cancer progression. For example, docking studies indicated that the compound forms significant hydrogen bonds with key residues in target enzymes, enhancing its inhibitory activity .
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Compound A | AChE | -9.5 | H-bonds with Ser125 and Glu202 |
| Compound B | DNA Topoisomerase II | -8.7 | H-bonds with Asp123 and Lys89 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step approach involving (1) condensation of anthranilic acid derivatives with benzoyl chloride or substituted acylating agents to form the quinazolinone core, followed by (2) acetylation and coupling with 4-aminobenzoic acid derivatives. Key factors include temperature control (e.g., 0–2°C during acylation to minimize side reactions) and solvent selection (pyridine for nucleophilic catalysis). Recrystallization from ethanol or dioxane improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR (200 MHz, DMSO-d6) : Identifies proton environments, e.g., singlet peaks for methoxy groups (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm). Overlapping signals may require 2D NMR for resolution .
- UV-Vis Spectroscopy : Detects conjugated systems (e.g., λmax ~270–300 nm for quinazolinone moieties) .
- Elemental Analysis (C/H/N) : Validates purity, with deviations >0.3% indicating impurities .
Q. What biological activities are associated with this compound in preliminary studies?
- Methodological Answer : The quinazolinone scaffold is associated with enzyme inhibition (e.g., tyrosine kinases) and anticancer activity. In vitro assays should include:
- Kinase Inhibition Assays : Measure IC50 values using ATP-coupled enzymatic methods.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the quinazolinone core under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare yields using bases like NaHCO3 vs. pyridine. Pyridine enhances acylation efficiency by scavenging HCl .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1.25 h at 45°C vs. 24 h conventional) while maintaining >90% yield .
- Byproduct Analysis : Monitor intermediates via TLC (hexane/EtOH, 1:1) to identify side products like unreacted anthranilic acid .
Q. How should researchers address contradictory NMR data (e.g., missing signals or unresolved peaks)?
- Methodological Answer :
- Dynamic Effects : Missing signals (e.g., in ’s δ 192.6 ppm aldehyde peak) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers.
- Dilution Experiments : Reduce concentration to minimize aggregation-induced broadening.
- Complementary Techniques : Employ 13C NMR or HSQC to assign ambiguous peaks .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varied substituents (e.g., halogens at position 7, methoxy at position 2) and compare bioactivity.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., EGFR kinase). Validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using QSAR models .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Degradation Pathways : Hydrolysis of the acetylated amino group is common, forming 4-aminobenzoic acid and quinazolinone fragments. Stabilize with lyophilization and desiccated storage .
Q. What advanced spectroscopic methods resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
